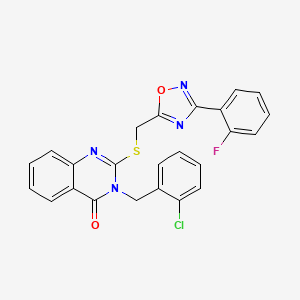

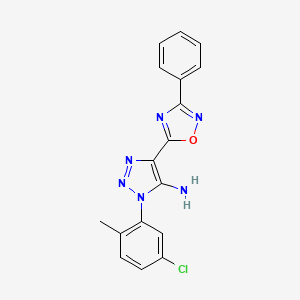

![molecular formula C11H15N3 B2469055 4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 2320142-41-2](/img/structure/B2469055.png)

4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Biological Activity

4-(Azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine and related compounds are extensively researched for their potential in synthesizing novel organic compounds with significant biological activities. For example, these compounds have been explored for their capability to act as intermediates in synthesizing new pyrimidine-azetidinone analogues with antioxidant, antimicrobial, and antitubercular activities. The synthesis involves condensation and cycloaddition reactions, resulting in compounds that show promise against various bacterial, fungal strains, and mycobacterium tuberculosis, providing a basis for designing further antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).

Antidepressant and Nootropic Agents

Further research has indicated the potential use of 2-azetidinones, synthesized from pyrimidine carbohydrazides, as central nervous system (CNS) active agents. These compounds have shown significant antidepressant and nootropic activities in dose-dependent manners, highlighting the 2-azetidinone skeleton's potential as a valuable structure for developing new and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Antiviral Research

Additionally, the azetidine compound family has been explored for antiviral activities. Specifically, carbocyclic analogues of 2',3'-didehydro-2',3'-dideoxy purine nucleosides, synthesized from azetidine compounds, have emerged as potent and selective anti-HIV agents. One compound, in particular, has demonstrated the ability to inhibit the infectivity and replication of HIV in T-cells at concentrations significantly below toxic levels, marking it as a potential candidate for antiretroviral therapy development (Vince & Hua, 1990).

Anticancer Research

In the realm of cancer research, compounds derived from azetidines have been synthesized to function as dual inhibitors of critical enzymes like dihydrofolate reductase and thymidylate synthase, showing potential as antitumor agents. These compounds have demonstrated inhibitory activities against both enzymes, with one being the first example of a 2,4-diamino classical antifolate with potent activity against human DHFR and TS. This highlights the pyrrolo[2,3-d]pyrimidine scaffold's potential for dual DHFR-TS and tumor inhibitory activity, with the 4-position substituent determining the potency (Gangjee et al., 2005).

Propriétés

IUPAC Name |

4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8-12-10-5-2-4-9(10)11(13-8)14-6-3-7-14/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNGINTVQORWTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCC2)C(=N1)N3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2468988.png)

![2-benzyl-5-{[1-(morpholin-4-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2468989.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468991.png)

![Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate](/img/structure/B2468992.png)

![3-(3-methoxyphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468993.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468994.png)